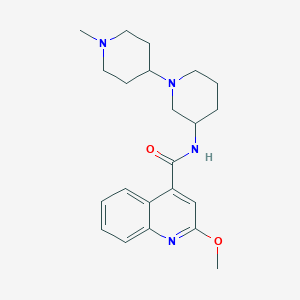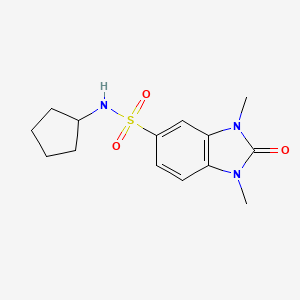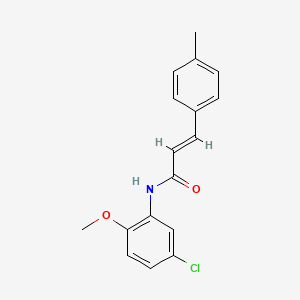
2-methoxy-N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-quinolinecarboxamide, also known as MPQB or MPQ-OB, is a chemical compound that has been widely studied for its potential therapeutic applications. This molecule belongs to the class of quinolinecarboxamides, which have been shown to possess a variety of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
科学的研究の応用
2-methoxy-N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-quinolinecarboxamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its antitumor properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research has focused on the anti-inflammatory properties of this compound. Inflammation is a key factor in many diseases, including arthritis and inflammatory bowel disease. Studies have shown that this compound can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models.
作用機序
The mechanism of action of 2-methoxy-N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-quinolinecarboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of many genes involved in inflammation and cancer. This compound has also been shown to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, this compound has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. This compound has also been shown to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death.
実験室実験の利点と制限
One advantage of 2-methoxy-N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-quinolinecarboxamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in lab experiments. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
将来の方向性
There are several future directions for research on 2-methoxy-N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-quinolinecarboxamide. One area of research could focus on the development of new formulations of this compound that improve its solubility and bioavailability. Another area of research could focus on the identification of new targets for this compound, which could lead to the development of new therapeutics for cancer and inflammatory diseases. Finally, more studies are needed to fully understand the long-term effects of this compound and its potential side effects.
合成法
The synthesis of 2-methoxy-N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-quinolinecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-methoxy-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-methyl-4-piperidone to form the amide. The final step involves the reaction of the amide with 4-chloroquinoline in the presence of a base to form this compound. The overall yield of this synthesis is approximately 30%.
特性
IUPAC Name |
2-methoxy-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-25-12-9-17(10-13-25)26-11-5-6-16(15-26)23-22(27)19-14-21(28-2)24-20-8-4-3-7-18(19)20/h3-4,7-8,14,16-17H,5-6,9-13,15H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCNNFNPFDBMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC(=NC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chlorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5691385.png)



![2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5691404.png)
![6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B5691407.png)
![2-(2,4-dichlorophenoxy)-N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5691413.png)
![5-(2,3-difluoro-6-methoxybenzoyl)-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5691421.png)
![ethyl 4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5691425.png)
![2-chloro-4-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5691433.png)
![N-[rel-(3R,4S)-1-(2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide hydrochloride](/img/structure/B5691447.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine](/img/structure/B5691460.png)
![1-(cyclopentylcarbonyl)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5691474.png)
![N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5691479.png)